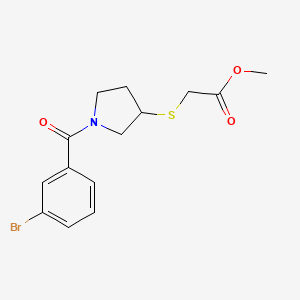
2-((1-(3-溴苯甲酰)吡咯烷-3-基)硫代)乙酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with the molecular formula C14H16BrNO3S and a molecular weight of 358.25. This compound features a pyrrolidine ring, a bromobenzoyl group, and a thioacetate moiety, making it a subject of interest in various fields of scientific research.
科学研究应用
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
化学反应分析
Types of Reactions
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions, including:
Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromobenzoyl group can be reduced to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins and enzymes, potentially inhibiting their activity. The thioacetate moiety may also play a role in modulating the compound’s biological effects by interacting with thiol groups in proteins .
相似化合物的比较
Similar Compounds
- Methyl 2-((1-(3-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(3-fluorobenzoyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-(3-methylbenzoyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interaction with biological targets and its overall stability .
生物活性
Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound with notable potential in biological research. It has garnered attention due to its structural features, which include a pyrrolidine ring and a bromobenzoyl moiety, suggesting various biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
- Molecular Formula : C14H16BrNO3S
- Molecular Weight : 358.25 g/mol
- CAS Number : 2034518-01-7
The compound's structure incorporates a thioacetate group, which is often associated with biological activity due to its ability to interact with thiol groups in proteins. The presence of the bromine atom in the bromobenzoyl group may enhance its reactivity and biological interactions compared to similar compounds.
Biological Activities
Research into the biological activities of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate has indicated several promising areas:
1. Antimicrobial Properties
Studies have suggested that compounds with thioacetate functionalities can exhibit antimicrobial effects. The specific interactions of this compound with bacterial membranes or enzymes involved in cell wall synthesis could be further investigated to establish its efficacy against various pathogens.
2. Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in several studies. Its structural components may allow it to interfere with cancer cell proliferation through mechanisms such as apoptosis induction or inhibition of key signaling pathways involved in tumor growth.
The mechanism of action for Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate likely involves:
- Inhibition of Enzymatic Activity : The bromobenzoyl group may inhibit specific enzymes critical for cancer cell metabolism.
- Interaction with Proteins : The thioacetate moiety can form reversible bonds with thiol groups in proteins, potentially altering their function.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of related compounds, which can provide insights into the potential effects of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate:
Comparative Analysis
To understand the uniqueness and potential advantages of Methyl 2-((1-(3-bromobenzoyl)pyrrolidin-3-yl)thio)acetate, a comparison with similar compounds is essential:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| Methyl 2-((1-(3-chlorobenzoyl)pyrrolidin-3-yl)thio)acetate | Chlorine instead of Bromine | Moderate antimicrobial activity |
| Methyl 2-((1-(4-bromobenzoyl)pyrrolidin-3-yl)thio)acetate | Different aromatic substitution | Enhanced anticancer properties |
属性
IUPAC Name |
methyl 2-[1-(3-bromobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3S/c1-19-13(17)9-20-12-5-6-16(8-12)14(18)10-3-2-4-11(15)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDBGHARFZKRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














